molecular formula C17H18FN5 B12803070 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine CAS No. 1893-06-7

4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine

Cat. No.: B12803070
CAS No.: 1893-06-7
M. Wt: 311.36 g/mol
InChI Key: ZXLSYHQVTOFMEO-UHFFFAOYSA-N
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Description

. This compound is part of the s-triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

The synthesis of NSC-75930 free base involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the s-triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the s-triazine ring.

    Introduction of the p-fluorophenyl group: The p-fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used.

    Addition of the phenethyl group: The phenethyl group is added via a nucleophilic substitution reaction, using a phenethyl halide as the reagent.

Industrial production methods for NSC-75930 free base typically involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity.

Chemical Reactions Analysis

NSC-75930 free base undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions, where functional groups on the s-triazine ring are replaced with other groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC-75930 free base has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC-75930 free base involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

NSC-75930 free base can be compared with other similar compounds in the s-triazine family, such as:

    2,4,6-triamino-s-triazine: Known for its use in the production of melamine resins.

    2,4-diamino-6-chloro-s-triazine: Used as an intermediate in the synthesis of herbicides.

    2,4,6-trichloro-s-triazine: Commonly used in the production of reactive dyes.

NSC-75930 free base is unique due to its specific substitution pattern and the presence of the p-fluorophenyl and phenethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1893-06-7

Molecular Formula

C17H18FN5

Molecular Weight

311.36 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(2-phenylethyl)-2H-1,3,5-triazine-4,6-diamine

InChI

InChI=1S/C17H18FN5/c18-14-8-6-13(7-9-14)15-21-16(19)22-17(20)23(15)11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H4,19,20,21,22)

InChI Key

ZXLSYHQVTOFMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(N=C(N=C2N)N)C3=CC=C(C=C3)F

Origin of Product

United States

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